Cas no 425608-86-2 (Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate)
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate
- BAS 02189277
- CBMicro_011241
- SMSF0017133
- CB14338
- ST060882
- methyl 2-(3,5-dichloro-N-methylsulfonylanilino)acetate
- methyl 2-[(3,5-dichlorophenyl)(methylsulfonyl)amino]acetate
- glycine, N-(3,5-dichlorophenyl)-N-(methylsulfonyl)-, methyl ester
- [(3,5-Dichloro-phenyl)-methanesulfonyl-amino]-acetic acid methyl ester
-
- Inchi: 1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3
- InChI Key: KIHDMQGBFAAMCM-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)N(CC(=O)OC)S(C)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 385
- Topological Polar Surface Area: 72.1
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M137155-500mg |
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate |
425608-86-2 | 500mg |
$ 235.00 | 2022-06-04 | ||
| TRC | M137155-1000mg |
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate |
425608-86-2 | 1g |
$ 390.00 | 2022-06-04 | ||
| TRC | M137155-2000mg |
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate |
425608-86-2 | 2g |
$ 615.00 | 2022-06-04 | ||
| A2B Chem LLC | BA35806-500mg |
Methyl n-(3,5-dichlorophenyl)-n-(methylsulfonyl)glycinate |
425608-86-2 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | BA35806-1g |
Methyl n-(3,5-dichlorophenyl)-n-(methylsulfonyl)glycinate |
425608-86-2 | >95% | 1g |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | BA35806-5g |
Methyl n-(3,5-dichlorophenyl)-n-(methylsulfonyl)glycinate |
425608-86-2 | >95% | 5g |
$620.00 | 2024-04-20 | |
| A2B Chem LLC | BA35806-10g |
Methyl n-(3,5-dichlorophenyl)-n-(methylsulfonyl)glycinate |
425608-86-2 | >95% | 10g |
$884.00 | 2024-04-20 | |
| A2B Chem LLC | BA35806-25g |
Methyl n-(3,5-dichlorophenyl)-n-(methylsulfonyl)glycinate |
425608-86-2 | >95% | 25g |
$1516.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432606-1g |
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate |
425608-86-2 | 95% | 1g |
¥2002.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432606-5g |
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate |
425608-86-2 | 95% | 5g |
¥5676.00 | 2024-05-14 |
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate
Professional Introduction to Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS No. 425608-86-2)
Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate, identified by the CAS number 425608-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both chloro and sulfonyl functional groups, which contribute to its unique reactivity and potential applications in drug discovery and material science.
The structural framework of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate incorporates a phenyl ring substituted with two chlorine atoms at the 3rd and 5th positions, enhancing its electronic properties and making it a valuable intermediate in organic synthesis. The presence of a methylsulfonyl group at the nitrogen atom further modifies its chemical behavior, enabling participation in various nucleophilic substitution reactions. These structural features make it a versatile building block for the development of more complex molecules.
In recent years, there has been growing interest in the synthesis and application of compounds containing both chloro and sulfonyl substituents due to their broad spectrum of biological activities. Research has demonstrated that such compounds can exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for therapeutic intervention. For instance, derivatives of this class have shown potential in the inhibition of certain kinases and proteases, which are key targets in the treatment of inflammatory diseases and cancer.
The methylsulfonyl group, in particular, has been extensively studied for its role in enhancing binding affinity and metabolic stability. This functional moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. The combination of these features in Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
Recent advancements in synthetic methodologies have enabled more efficient preparation of this compound. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalization have been employed to introduce the desired substituents with high precision. These methods not only improve yield but also minimize side reactions, ensuring a purer final product. The ability to synthesize complex molecules like Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate with high fidelity is crucial for its application in downstream pharmaceutical processes.
The biological activity of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate has been explored in several preclinical studies. Researchers have investigated its interaction with target proteins and assessed its potential as an anti-inflammatory agent. Preliminary results suggest that this compound can modulate the activity of key enzymes involved in inflammatory pathways, offering a new approach to treating chronic inflammatory conditions. Additionally, its ability to cross the blood-brain barrier has been noted, which could be beneficial for developing treatments for neurological disorders.
The compound's structural properties also make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities. By modifying specific functional groups or introducing additional substituents, chemists can generate a diverse library of derivatives for further testing. This flexibility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.
In conclusion, Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS No. 425608-86-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological applications. Its synthesis through modern methodologies ensures high purity and yield, making it a valuable asset for researchers developing new therapeutics. As our understanding of biological pathways continues to expand, compounds like this are poised to play a crucial role in addressing some of today's most pressing medical challenges.
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